Dimethyl bromo(bromomethyl)propanedioate

Description

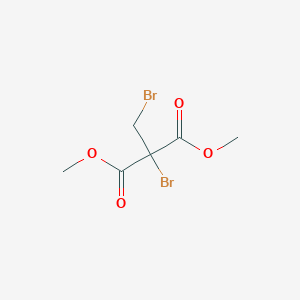

Dimethyl bromo(bromomethyl)propanedioate is a brominated ester derivative of propanedioic acid. Its structure features a central propanedioate backbone with two methyl ester groups and two bromine-containing substituents: a bromo (-Br) and a bromomethyl (-CH2Br) group. This compound is primarily utilized in organic synthesis as an intermediate for introducing bromine atoms or bromomethyl functionalities into target molecules.

Properties

CAS No. |

53084-37-0 |

|---|---|

Molecular Formula |

C6H8Br2O4 |

Molecular Weight |

303.93 g/mol |

IUPAC Name |

dimethyl 2-bromo-2-(bromomethyl)propanedioate |

InChI |

InChI=1S/C6H8Br2O4/c1-11-4(9)6(8,3-7)5(10)12-2/h3H2,1-2H3 |

InChI Key |

YHBRSGBIGYLSEC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CBr)(C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bromo(bromomethyl)propanedioate can be synthesized through the alkylation of dimethyl malonate with bromomethyl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the dimethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with bromomethyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bromo(bromomethyl)propanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Elimination Reactions: Strong bases such as potassium tert-butoxide are typically used.

Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted malonates with various functional groups.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction Reactions: Alcohols and carboxylic acids are formed depending on the reaction conditions.

Scientific Research Applications

Dimethyl bromo(bromomethyl)propanedioate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound is studied for its interactions with biological molecules and potential biochemical applications

Mechanism of Action

The mechanism of action of dimethyl bromo(bromomethyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The ester groups also play a role in the compound’s reactivity, allowing for various transformations under different conditions .

Comparison with Similar Compounds

Diethyl Bromomalonate

Structure: Diethyl bromomalonate (C₇H₁₁BrO₄) is a brominated malonate ester with ethyl groups replacing the methyl esters in the target compound. Reactivity: It is widely used in nucleophilic substitution reactions. For example, describes its reaction with methylbenzylamine to synthesize diethyl 2-(benzyl(methyl)amino)propanedioate, highlighting its role in forming carbon-nitrogen bonds . Key Differences:

- The absence of a bromomethyl group limits its ability to introduce secondary bromination sites.

Dimethyl 2-(Tridecafluorooctyl)propanedioate

Structure: This fluorinated analog (C₁₃H₁₀F₁₃O₄) features a long perfluorinated chain (-C₈F₁₃) attached to the propanedioate core . Applications: Fluorinated compounds are known for thermal stability and hydrophobicity, making them useful in coatings and surfactants. Key Differences:

- The fluorinated chain drastically alters solubility and environmental persistence compared to brominated analogs.

- Bromine substituents in dimethyl bromo(bromomethyl)propanedioate may confer higher reactivity in radical or substitution reactions compared to inert C-F bonds.

1,3-Dimethyl 2-(2-Bromo-4-nitrophenyl)propanedioate

Structure: This compound (C₁₁H₁₀BrNO₆) replaces the bromomethyl group with a 2-bromo-4-nitrophenyl aromatic ring, introducing electron-withdrawing nitro (-NO₂) and bromo groups . Reactivity: The nitro group enhances electrophilic character, directing reactions to specific positions on the aromatic ring. Key Differences:

- Aromatic substitution patterns enable applications in pharmaceuticals or dyes, unlike aliphatic brominated propanedioates.

- The nitro group may reduce stability under reducing conditions compared to purely aliphatic brominated derivatives.

Ethyl 2-Bromo-iso-butyrate

Structure : A simpler bromoester (C₆H₁₁BrO₂) with a branched alkyl chain .

Applications : Used as a building block in agrochemicals or fragrances.

Key Differences :

- Lacks the propanedioate di-ester structure, limiting its utility in multi-step syntheses requiring dual reactive sites.

- The branched chain may hinder crystallization compared to linear propanedioate derivatives.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.